
1-Chloro-2-(chloromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the first and second positions of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)naphthalene can be synthesized through the chloromethylation of naphthalene. The process involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as ferric chloride and copper chloride. A phase transfer catalyst like benzyl trimethyl ammonium chloride or benzyl triethyl ammonium chloride is also used to facilitate the reaction. The reaction mixture is heated, and the product is isolated by crystallization from an alcohol solvent .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation and purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(chloromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with functional groups like aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of naphthalene derivatives with reduced chlorine content.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Derivatives like 1-hydroxy-2-(chloromethyl)naphthalene, 1-amino-2-(chloromethyl)naphthalene, and 1-thio-2-(chloromethyl)naphthalene.
Oxidation Reactions: Products like 1-chloro-2-formylnaphthalene and 1-chloro-2-carboxynaphthalene.
Reduction Reactions: Reduced derivatives like 1-chloro-2-methylnaphthalene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(chloromethyl)naphthalene has several scientific research applications:
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in the production of synthetic resins and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(chloromethyl)naphthalene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are electrophilic, making them susceptible to attack by nucleophiles. This results in the formation of various derivatives with different functional groups. The compound’s reactivity is influenced by the presence of the naphthalene ring, which stabilizes the intermediate species formed during the reactions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(chloromethyl)naphthalene can be compared with other similar compounds, such as:
1-Chloromethyl naphthalene: This compound has a similar structure but with only one chlorine atom substituted at the first position.
2-Chloromethyl naphthalene: This compound has the chlorine atom substituted at the second position of the naphthalene ring.
1,2-Dichloronaphthalene: This compound has two chlorine atoms substituted at the first and second positions, similar to this compound, but without the chloromethyl group.
Uniqueness: this compound is unique due to the presence of both chlorine and chloromethyl groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
67197-78-8 |
|---|---|
Molekularformel |
C11H8Cl2 |
Molekulargewicht |
211.08 g/mol |
IUPAC-Name |
1-chloro-2-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H8Cl2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 |
InChI-Schlüssel |
WNBXQARBPBWRFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


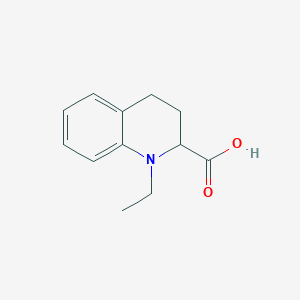
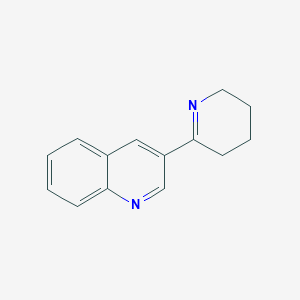
![5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11894233.png)
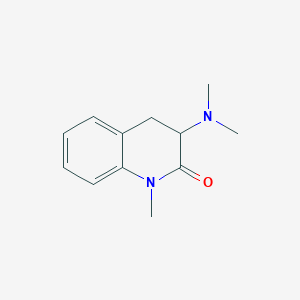

![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)

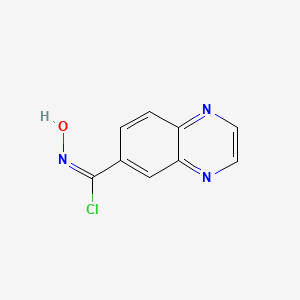
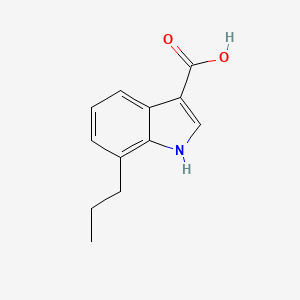
![4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11894263.png)
![(NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11894266.png)
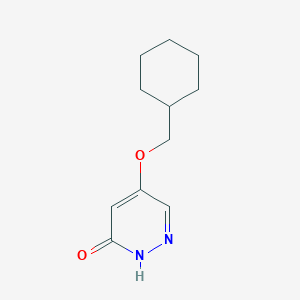

![7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11894289.png)
